molecular formula C17H19NO2 B287774 4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine

4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine

Cat. No.: B287774
M. Wt: 269.34 g/mol
InChI Key: RTNFPIYOGMSVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a phenylprop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine typically involves the reaction of 3-phenylprop-2-yn-1-ol with but-2-yn-1-yl bromide in the presence of a base, followed by the addition of morpholine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like zinc bromide (ZnBr2) or oxone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: H2, Pd/C

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols .

Scientific Research Applications

4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Diphenylprop-2-yn-1-yl)morpholine
  • 4-(1-Methyl-1-phenyl-2-propynyl)morpholine
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine is unique due to its specific structural features, such as the combination of a morpholine ring with a phenylprop-2-yn-1-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine

InChI

InChI=1S/C17H19NO2/c1-2-7-17(8-3-1)9-6-14-19-13-5-4-10-18-11-15-20-16-12-18/h1-3,7-8H,10-16H2

InChI Key

RTNFPIYOGMSVEC-UHFFFAOYSA-N

SMILES

C1COCCN1CC#CCOCC#CC2=CC=CC=C2

Canonical SMILES

C1COCCN1CC#CCOCC#CC2=CC=CC=C2

Origin of Product

United States

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